molecular formula C22H17NO4S2 B12201122 4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole

4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole

Cat. No.: B12201122
M. Wt: 423.5 g/mol
InChI Key: ZOPWOKVOYCOISI-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylbenzenesulfonyl group and two diphenoxy groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,5-diphenoxy-1,3-thiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    2,5-Diphenoxy-1,3-thiazole: Another thiazole derivative with similar structural features.

Uniqueness

4-(4-Methylbenzenesulfonyl)-2,5-diphenoxy-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both sulfonyl and phenoxy groups allows for diverse chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C22H17NO4S2

Molecular Weight

423.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-2,5-diphenoxy-1,3-thiazole

InChI

InChI=1S/C22H17NO4S2/c1-16-12-14-19(15-13-16)29(24,25)20-21(26-17-8-4-2-5-9-17)28-22(23-20)27-18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

ZOPWOKVOYCOISI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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